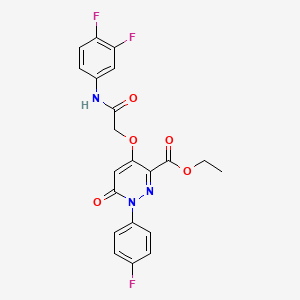

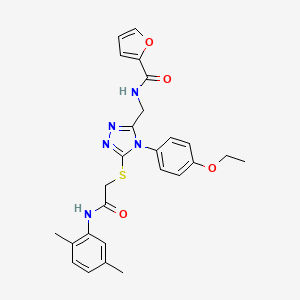

![molecular formula C16H15FN2O4 B2773839 N-[2-(4-fluorophenoxy)ethyl]-3-methyl-4-nitrobenzamide CAS No. 1105210-28-3](/img/structure/B2773839.png)

N-[2-(4-fluorophenoxy)ethyl]-3-methyl-4-nitrobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-[2-(4-fluorophenoxy)ethyl]-3-methyl-4-nitrobenzamide” is likely an organic compound that contains a benzamide group (a carboxamide derivative of benzoic acid), a nitro group (NO2), and a fluorophenoxy group (a phenoxy group with a fluorine substitution). These functional groups suggest that the compound could have interesting chemical properties and potential applications .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions are carried out. The benzamide, nitro, and fluorophenoxy groups could potentially participate in a variety of chemical reactions .科学的研究の応用

Herbicide Development

N-(2-(4-fluorophenoxy)ethyl)-3-methyl-4-nitrobenzamide: has been investigated for its potential as a herbicide. Specifically, it falls into the class of aryloxyphenoxypropionate herbicides. Researchers have explored its effectiveness in controlling weeds, particularly Echinochloa species. The compound’s low toxicity and selective post-emergence action make it a promising candidate for sustainable weed management .

Radiosynthesis

In the field of nuclear medicine, N-(2-(4-fluorophenoxy)ethyl)-3-methyl-4-nitrobenzamide has been utilized for the synthesis of radiolabeled compounds. Notably, it serves as a precursor for the preparation of no-carrier-added 4-[^18F]fluorophenol, a valuable radiotracer used in positron emission tomography (PET) imaging. The simplified radiosynthesis process starting from this compound streamlines production .

Biocatalysis and Enantioselective Synthesis

Researchers have explored biocatalytic approaches to synthesize N-(2-(4-fluorophenoxy)ethyl)-3-methyl-4-nitrobenzamide . For instance, chemoenzymatic routes involving Candida antarctica lipase B (Novozym 435) have been employed. These methods enhance enantioselectivity, yield, and environmental friendliness compared to traditional chemical synthesis. The ®-isomer of the compound is particularly sought after for its herbicidal properties .

Organic Synthesis

The compound has been used as an intermediate in organic synthesis. For example, it serves as a building block for the preparation of other fluorinated compounds. Researchers have explored its reactivity in various reactions, leading to the development of novel derivatives with diverse applications .

Agrochemical Research

Beyond herbicides, N-(2-(4-fluorophenoxy)ethyl)-3-methyl-4-nitrobenzamide has drawn interest in agrochemical research. Scientists investigate its impact on crop growth, pest resistance, and overall plant health. By understanding its mode of action, they aim to optimize its use in sustainable agriculture .

Crystallography and Structural Studies

The compound’s crystal structure and molecular interactions have been elucidated through X-ray crystallography. Researchers analyze its Hirshfeld surface, 3D energy frameworks, and density functional theory (DFT) studies. Such investigations provide valuable insights into its behavior and potential applications .

作用機序

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemical compounds with appropriate safety precautions.

将来の方向性

特性

IUPAC Name |

N-[2-(4-fluorophenoxy)ethyl]-3-methyl-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN2O4/c1-11-10-12(2-7-15(11)19(21)22)16(20)18-8-9-23-14-5-3-13(17)4-6-14/h2-7,10H,8-9H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXKAOILOEPBQPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)NCCOC2=CC=C(C=C2)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(4-fluorophenoxy)ethyl]-3-methyl-4-nitrobenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine hydrochloride](/img/structure/B2773756.png)

![N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2773765.png)

![3-methyl-2-oxo-N-(1-(thiophen-2-yl)cyclopentyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2773768.png)

![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2773774.png)

![3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine](/img/structure/B2773776.png)

![5-methyl-4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2773777.png)

![3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}cyclobutane-1-carboxylic acid](/img/structure/B2773779.png)